molecular formula C17H21N3O5 B2494178 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034462-37-6

2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2494178
CAS No.: 2034462-37-6
M. Wt: 347.371
InChI Key: JTUAHJHETWBAHK-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-inflammatory, analgesic, and antimicrobial agents

Preparation Methods

The synthesis of 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine derivative under specific reaction conditions. One common method involves the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and short reaction times. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2,4-dimethoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-22-12-3-4-13(14(9-12)23-2)17(21)18-10-15-19-16(20-25-15)11-5-7-24-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUAHJHETWBAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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